6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

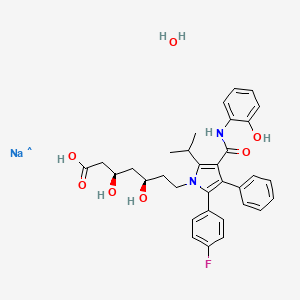

The synthesis of 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside involves intricate enzymatic processes, primarily catalyzed by sialyltransferases. These enzymes facilitate the transfer of sialic acid residues to terminal positions on glycan chains, a crucial step for the formation of sialylated structures (Harduin-Lepers, 2010)(Harduin-Lepers, 2010).

Molecular Structure Analysis

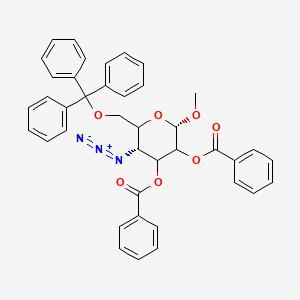

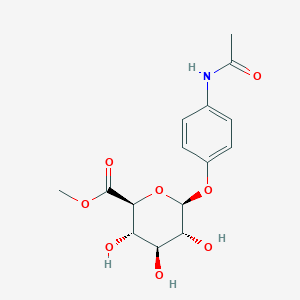

The molecular structure of 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside is characterized by the presence of an alpha-sialic acid residue linked to a galactopyranoside moiety. This structural configuration significantly influences the biological functions of glycoconjugates, including their stability, solubility, and interaction with specific receptors (Thaysen‐Andersen et al., 2013)(Thaysen‐Andersen et al., 2013).

Chemical Reactions and Properties

Sialylated compounds, including 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside, participate in various chemical reactions, particularly those involving the modification of glycan structures. Sialyltransferases, for instance, play a vital role in the enzymatic processes that lead to the sialylation of glycoproteins and glycolipids, impacting their function and interaction with other biomolecules (Dall’Olio et al., 2014)(Dall’Olio et al., 2014).

Physical Properties Analysis

The physical properties of 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside, such as solubility and melting point, are influenced by its molecular structure. The presence of sialic acid contributes to the molecule's solubility in water, a characteristic that is crucial for its biological functions and interaction with other molecules in aqueous environments (Pollard & Fischer, 2006)(Pollard & Fischer, 2006).

Aplicaciones Científicas De Investigación

Role in Antioxidant Activity Assessment

Analytical methods for determining antioxidant activity have been extensively reviewed, highlighting the importance of various tests such as ORAC, HORAC, TRAP, and TOSC. These tests, based on hydrogen atom transfer, along with electron transfer-based tests like CUPRAC and FRAP, play a critical role in assessing the antioxidant capacity of complex samples. The study emphasizes the role of spectrophotometry in monitoring characteristic colors or discoloration processes, which are fundamental in analyzing antioxidant activity. This analytical approach is crucial in the study of antioxidants across various fields, including food engineering, medicine, and pharmacy, where 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside could be implicated (Munteanu & Apetrei, 2021).

Sialylation in Cancer Progression

Sialylation, particularly the activity of sialyltransferases, plays a significant role in cancer progression. The study of sialylated structures, such as Thomsen-Friedenreich-associated antigens and sialyl Lewis antigens, reveals their impact on the metastatic potential of cancer cells. This insight into the biosynthesis and function of cancer-associated sialylated structures provides a foundation for innovative therapies targeting altered glycosylation in cancer. The study of 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside within this context could offer new pathways for understanding and treating cancer through the lens of glycoscience (dall’Olio et al., 2014).

Neurological Applications

Gangliosides, sialylated glycosphingolipids, serve as functional ligands for myelin stability and nerve regeneration. The role of gangliosides in mediating myelin-axon interactions highlights the importance of sialylated molecules in neurological health. The specific interaction between gangliosides and myelin-associated glycoprotein (MAG) underscores the therapeutic potential of targeting sialylation in neurological disorders. This area of research could benefit from the exploration of compounds like 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside for enhancing neural cell adhesion and promoting nerve regeneration (Vyas & Schnaar, 2001).

Diagnostic and Therapeutic Potentials

The metabolism of sialic acids, including enzymes like N-acetylneuraminate cytidylyltransferase and sialyltransferase, is crucial for understanding molecular recognition and the interaction between cells and pathogens. The study of sialic acids and their role in disease diagnosis and treatment highlights the potential of targeting sialylation processes for therapeutic interventions. Investigating compounds like 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside in this context could provide novel insights into the treatment and diagnosis of diseases through the modulation of sialic acid metabolism (Volkhina et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O14/c1-6(23)20-11-8(25)3-19(18(31)32,35-16(11)13(27)9(26)4-22)33-5-10-14(28)15(29)12(17(30)34-10)21-7(2)24/h8-17,22,25-30H,3-5H2,1-2H3,(H,20,23)(H,21,24)(H,31,32)/t8?,9-,10?,11?,12?,13-,14?,15?,16?,17?,19?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOGCRVBCLRHQJ-RXKPBMSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 45040394 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)